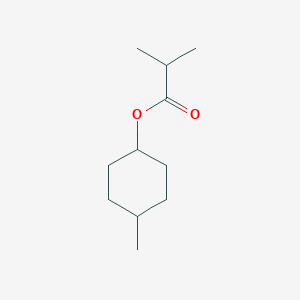
4-Methylcyclohexyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohexyl 2-methylpropanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from 4-methylcyclohexanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl 2-methylpropanoate typically involves the esterification reaction between 4-methylcyclohexanol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient distillation columns to remove water. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone or 4-Methylcyclohexanoic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: 4-Methylcyclohexylamine or 4-Methylcyclohexanol.
Applications De Recherche Scientifique
4-Methylcyclohexyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-Methylcyclohexyl 2-methylpropanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In biological systems, the ester group can undergo hydrolysis to release 4-methylcyclohexanol and 2-methylpropanoic acid, which may interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Cyclohexyl 2-methylpropanoate: Similar structure but lacks the methyl group on the cyclohexyl ring.
4-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Uniqueness: 4-Methylcyclohexyl 2-methylpropanoate is unique due to the presence of both a cyclohexyl ring and a 2-methylpropanoate ester group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry compared to its similar compounds.
Propriétés
Numéro CAS |
5460-50-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(4-methylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
VGYLSEDWKCYOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
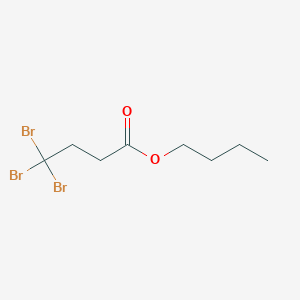
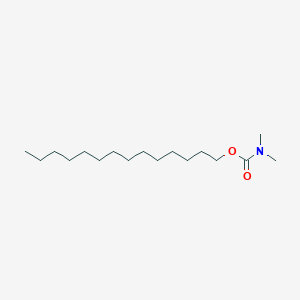
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
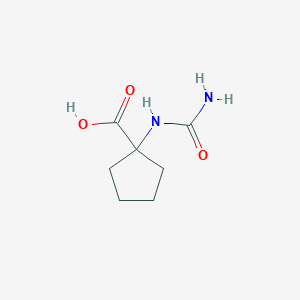
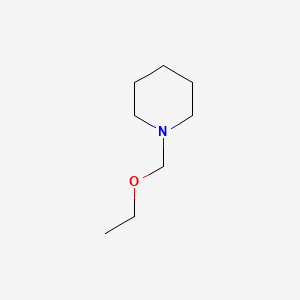
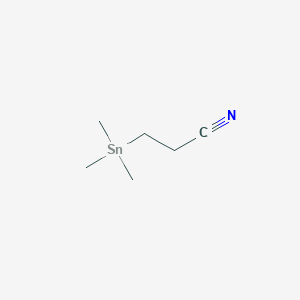

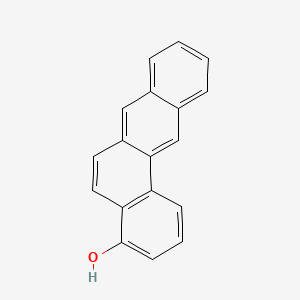
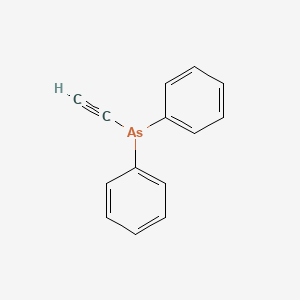
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
